![molecular formula C22H29N3O B2616401 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 400075-62-9](/img/structure/B2616401.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.
Scientific Research Applications
PPARgamma Agonists
Compounds structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide have been explored for their potential as PPARgamma agonists, which are relevant in the treatment of diabetes and metabolic disorders. Specifically, modifications of the phenyl alkyl ether moiety in such compounds have led to the identification of potent and selective PPARgamma agonists with improved aqueous solubility, highlighting their significance in medicinal chemistry and drug design (Collins et al., 1998).
Androgen Receptor Antagonists
N-Arylpiperazine-1-carboxamide derivatives, which share a structural motif with this compound, have been synthesized and evaluated for their activities as androgen receptor (AR) antagonists. These compounds have shown promise in the treatment of prostate cancer, with some derivatives demonstrating potent AR antagonist activity and antiandrogenic properties, suggesting their utility in cancer therapy (Kinoyama et al., 2005).
Herbicides
Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to this compound, has shown its herbicidal activity against annual and perennial grasses. These findings indicate potential agricultural applications for managing unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops, highlighting the compound's relevance in the field of agrochemistry (Viste et al., 1970).
Hypolipidemic Activity
Heterocyclic analogues of chlorcyclizine, including those bearing the benzylpiperazine motif, have been developed with potent hypolipidemic activity. These compounds effectively reduce serum cholesterol and triglyceride levels in rats, offering insights into their potential for treating hyperlipidemia and related cardiovascular diseases (Ashton et al., 1984).
Mechanism of Action
Target of Action
The primary target of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the reduction and oxidation processes.
Mode of Action
This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, thereby affecting its function in the biochemical reactions it catalyzes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the oxidoreductase enzyme . This inhibition disrupts the enzyme’s role in various biochemical reactions, potentially leading to significant changes at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSMKVMMUIUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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